molecular formula C14H13FN2O2S B2655008 2-(4-Fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone CAS No. 1705345-82-9

2-(4-Fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2655008
CAS No.: 1705345-82-9
M. Wt: 292.33
InChI Key: HWDAKGRWBCDFGZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a fluorinated aromatic ketone featuring an azetidine ring substituted with a thiazol-2-yloxy group. The 4-fluorophenyl moiety enhances electronic properties and bioavailability, common in medicinal chemistry, while the azetidine-thiazole combination introduces steric and electronic effects that may influence reactivity and target binding .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c15-11-3-1-10(2-4-11)7-13(18)17-8-12(9-17)19-14-16-5-6-20-14/h1-6,12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDAKGRWBCDFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)F)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazol-2-yloxy Intermediate: This step involves the reaction of a thiazole derivative with an appropriate reagent to introduce the thiazol-2-yloxy group.

    Azetidin-1-yl Group Introduction: The azetidin-1-yl group is introduced through a cyclization reaction, often involving a suitable amine and a halogenated precursor.

    Coupling with 4-Fluorophenyl Group: The final step involves coupling the intermediate with a 4-fluorophenyl derivative under specific reaction conditions, such as the use of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and fluorophenyl groups exhibit antimicrobial properties. The thiazole ring can enhance interactions with microbial targets, potentially leading to effective antibacterial agents. Studies have shown that derivatives of thiazole exhibit activity against various Gram-positive and Gram-negative bacteria, suggesting that 2-(4-Fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone may also possess similar properties .

Antiviral Properties

Thiazole derivatives have been investigated for their antiviral activity, particularly against viruses such as hepatitis C and bovine viral diarrhea virus (BVDV). The structural features of this compound may contribute to its potential efficacy as an antiviral agent. Preliminary studies on related compounds indicate a promising avenue for developing new antiviral therapies .

Anticancer Activity

The compound's unique structure may also allow it to act as an anticancer agent. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of the azetidine ring could enhance the compound's ability to penetrate cellular membranes, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of thiazole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compounds were evaluated using disk diffusion methods, revealing that structural modifications led to enhanced potency. This suggests that similar modifications in the structure of this compound could yield effective antimicrobial agents .

Case Study 2: Antiviral Activity Against BVDV

In examining related thiazole compounds, researchers found that certain derivatives exhibited high selectivity indices against BVDV, indicating their potential as antiviral agents. The structure-activity relationship analysis revealed specific functional groups crucial for activity, providing a framework for optimizing this compound for antiviral applications .

Comparative Analysis Table

Property This compound Related Thiazole Derivatives
Antimicrobial ActivityPotentially active against Gram-positive/negative bacteriaConfirmed activity in multiple studies
Antiviral ActivityPossible efficacy against BVDVDemonstrated high SI against BVDV
Anticancer ActivityHypothetical based on structural similaritiesDocumented cytotoxic effects
Structure ComplexityModerateVaries; often simpler structures

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues with Triazole and Sulfonyl Groups

Example Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Key Features: Triazole core with sulfonyl and difluorophenyl substituents. Lacks azetidine but includes a sulfur-linked ethanone.
  • Synthesis : Sodium ethoxide-mediated coupling of α-halogenated ketones with triazole intermediates .
  • However, the triazole’s planar structure may reduce conformational flexibility compared to the azetidine ring .

Thiazole and Thiadiazole Derivatives

Example Compound : 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

  • Key Features: Thiadiazole-thiazolidinone hybrid with 4-fluorophenyl and methoxyphenyl groups.
  • Comparison : The thiadiazole’s electron-deficient nature contrasts with the thiazole’s π-rich system in the target compound. The methoxyphenyl group improves lipophilicity, whereas the azetidine’s smaller ring size may reduce steric hindrance .

Example Compound: 3-alkyl-2-(aryl imino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole derivatives

  • Key Features :
    • Cyclopropyl and fluorophenyl-substituted thiazoles.

Azetidine and Cyclohexylamino Analogues

Example Compound: 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone

  • Key Features: Cyclohexylamino substituent instead of azetidine-thiazole.
  • Comparison: The cyclohexyl group increases hydrophobicity and steric bulk, which may hinder target binding compared to the compact azetidine-thiazole system.

Structural and Functional Insights

  • Azetidine vs.
  • Fluorophenyl Effects : The 4-fluorophenyl group in the target compound and analogues enhances electronegativity, improving membrane permeability and resistance to metabolic degradation .
  • Thiazole vs. Thiadiazole : Thiazole’s sulfur atom contributes to π-conjugation, whereas thiadiazole’s electron-withdrawing nature may alter binding affinities in biological systems .

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a novel organic molecule that has drawn attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. The presence of a fluorophenyl group and a thiazole moiety enhances its biological activity, making it a subject of various studies aimed at understanding its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12FN3O2S\text{C}_{12}\text{H}_{12}\text{F}\text{N}_3\text{O}_2\text{S}

This structure comprises:

  • Fluorophenyl group : Enhances lipophilicity and biological interaction.
  • Thiazole moiety : Known for various biological activities including antimicrobial properties.
  • Azetidine ring : Contributes to the compound’s structural integrity and potential receptor interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, azetidinones have shown potent effects against various pathogens including Bacillus anthracis , Staphylococcus aureus , and Candida albicans . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole and azetidine components can enhance antimicrobial efficacy .

Inhibition of Pathogenic Mechanisms

Studies have explored the inhibition of the Type III Secretion System (T3SS), which is crucial for the virulence of several pathogenic bacteria. Compounds with similar structures have been reported to downregulate key virulence factors, potentially reducing pathogenicity .

Study 1: Antimicrobial Screening

A series of azetidinones were synthesized and tested for their antimicrobial activity. The results indicated that certain derivatives showed MIC values significantly lower than standard antibiotics, suggesting a promising alternative for treating resistant strains .

Compound NameMIC (μg/ml)Target Organism
Compound A50Staphylococcus aureus
Compound B25Bacillus anthracis
Compound C12.5Candida albicans

Study 2: T3SS Inhibition

In a study focusing on T3SS inhibitors, compounds structurally related to this compound were screened for their ability to inhibit secretion systems in pathogenic bacteria. The findings revealed that at concentrations around 50 μM, these compounds could inhibit T3SS activity by approximately 50% without significant cytotoxicity .

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-(4-Fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the azetidine ring via cyclization reactions, often using reagents like 1,3-dibromopropane under basic conditions.
  • Step 2: Introduction of the thiazole-2-yloxy group through nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) .
  • Step 3: Coupling the fluorophenyl ethanone moiety using Suzuki-Miyaura or Ullmann cross-coupling reactions, optimized with palladium catalysts .
    Purification is achieved via high-performance liquid chromatography (HPLC) or recrystallization to ensure >95% purity .

Advanced: How can reaction yields be optimized during the thiazole-azetidine coupling step?

Methodological Answer:
Key strategies include:

  • Catalyst Screening: Testing Pd(PPh₃)₄ vs. CuI for cross-coupling efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the thiazole oxygen .
  • Temperature Control: Maintaining 60–80°C prevents side reactions (e.g., azetidine ring opening) .
  • In-situ Monitoring: Using thin-layer chromatography (TLC) or NMR spectroscopy to track intermediate formation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies fluorophenyl (δ 7.2–7.8 ppm) and azetidine protons (δ 3.5–4.5 ppm) .
    • 19F NMR confirms the fluorophenyl group (δ -110 to -115 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 347.1 g/mol) .
  • X-ray Crystallography: Resolves spatial arrangement of the azetidine-thiazole linkage .

Advanced: How to resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Purity Validation: Re-analyze compound batches using HPLC-MS to rule out impurities (>99% purity required) .
  • Assay Replication: Standardize cell-based assays (e.g., MTT for cytotoxicity) across labs with controlled conditions (pH, serum concentration) .
  • In-silico Modeling: Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify target-specific interactions (e.g., 5-lipoxygenase binding vs. off-target effects) .

Basic: What are the potential biological targets of this compound?

Methodological Answer:

  • Enzyme Inhibition:
    • 5-Lipoxygenase (5-LOX): Modulates inflammatory pathways; validated via enzyme inhibition assays (IC₅₀ ~10 µM) .
    • Kinases: Screening against kinase libraries identifies ATP-binding site interactions .
  • Receptor Targets: GPCRs (e.g., serotonin receptors) due to structural similarity to known ligands .

Advanced: What strategies effectively analyze thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measures weight loss under N₂ atmosphere; decomposition onset >200°C indicates suitability for high-temperature applications .
  • Differential Scanning Calorimetry (DSC): Detects phase transitions (e.g., melting point ~150°C) and exothermic decomposition peaks .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile decomposition byproducts (e.g., fluorobenzene) .

Basic: How to design experiments to assess in vitro efficacy against cancer cell lines?

Methodological Answer:

  • Cell Line Selection: Use panels (e.g., NCI-60) with diverse genetic backgrounds (e.g., HeLa, MCF-7) .
  • Dose-Response Curves: Treat cells with 0.1–100 µM compound for 48–72 hours; calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
  • Control Compounds: Include cisplatin or doxorubicin as positive controls .

Advanced: What computational methods predict target interactions and off-target effects?

Methodological Answer:

  • Molecular Docking: Use AutoDock or Schrödinger to model binding to 5-LOX (PDB: 3V99); prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes (50 ns) to assess stability of hydrogen bonds with azetidine/thiazole groups .
  • Pharmacophore Modeling: Align structural features (e.g., fluorophenyl as hydrophobic anchor) with known bioactive molecules .

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